Welcome to the BenchChem Online Store!
molecular formula C13H18N2O2 B8539509 Methyl 4-(piperidin-4-ylamino)benzoate

Methyl 4-(piperidin-4-ylamino)benzoate

Cat. No. B8539509
M. Wt: 234.29 g/mol
InChI Key: AWCPZODCXJJAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06156758

Procedure details

Ammonium formate (4.2 g, 66 mmol) was added to a solution of 46 (2.3 g, 6.9 mmol) in 100 mL of absolute ethanol. The mixture was purged with argon then palladium (0.8 g, 5% on activated carbon) was added. The resulting mixture was heated to 80° C. and maintained at that temperature for 12 h. After cooling to 25° C., the mixture was filtered through celite and the filtrate was concentrated under reduced pressure. The residue was cooled to 0° C., saturated NaHCO3 (100 mL) was added and the resulting mixture was stirred for 30 min. The aqueous layer was extracted with EtOAc (3×100 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated in vacuo to give 1.53 g (94%) of the title compound: TLC (Rf =0.20; 15% MeOH/CH2Cl2); 1H NMR (CDCl3) δ 7.85 (d, 2H, J=8.8), 6.54 (d, 2H, J=8.8), 4.08 (d, 1H, J=7.6), 3.85 (s, 3H), 3.47 (m, 1H), 3.13 (d, 2H, J=12.8), 2.72 (t, 2H, J=11.9), 2.07 (d, 2H, J=2.1), 1.37 (m, 2H); 13C NMR (CDCl3) δ 167.3, 150.7, 131.6, 118.0, 111.7, 51.5, 49.9, 45.4, 33.6; Anal. (C13H18N2O2 ·1/4 H2O·1/2 CH3OH) C, H, N.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
46
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][O:6][C:7](=[O:28])[C:8]1[CH:13]=[CH:12][C:11]([NH:14][CH:15]2[CH2:20][CH2:19][N:18](CC3C=CC=CC=3)[CH2:17][CH2:16]2)=[CH:10][CH:9]=1>C(O)C>[CH3:5][O:6][C:7](=[O:28])[C:8]1[CH:9]=[CH:10][C:11]([NH:14][CH:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
46
Quantity
2.3 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)NC1CCN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with argon
ADDITION
Type
ADDITION
Details
palladium (0.8 g, 5% on activated carbon) was added
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 0° C.
ADDITION
Type
ADDITION
Details
saturated NaHCO3 (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)NC1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.